Lipophilicity and TPSA Comparison: 3-(Cyclobutylmethoxy)azetidine vs. 3-(Benzyloxy)azetidine
3-(Cyclobutylmethoxy)azetidine offers a distinct lipophilicity-polarity balance compared to aromatic-containing analogs like 3-(benzyloxy)azetidine. Using computational predictions, the cyclobutyl derivative has a calculated LogP of approximately 1.0 and a TPSA of approximately 21 Ų, whereas the benzyloxy analog has a higher LogP of approximately 1.8 and a similar TPSA of 21 Ų . This difference in lipophilicity of approximately 0.8 log units corresponds to a roughly 6-fold difference in partition coefficient, which can significantly influence membrane permeability and metabolic clearance. In a related PDE10A inhibitor series, a similar reduction in LogP correlated with a 10-fold improvement in kinetic solubility at pH 7.4, highlighting the impact of subtle alkoxy group changes on developability .
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | ~1.0 |
| Comparator Or Baseline | 3-(Benzyloxy)azetidine: ~1.8 |
| Quantified Difference | ΔLogP ≈ -0.8 (6-fold lower lipophilicity) |
| Conditions | Computational prediction (ChemDraw/ACD/Labs) |
Why This Matters
This quantitative lipophilicity difference enables medicinal chemists to fine-tune ADME properties without altering core molecular recognition elements.
- [1] Chappie, T.A., et al. Synthesis and preliminary biological evaluation of potent and selective 2-(3-alkoxy-1-azetidinyl)quinolines as novel PDE10A inhibitors with improved solubility. Bioorganic & Medicinal Chemistry, 2014, 22(23), 6570-6585. View Source
